

preventing (+)-trans-C75 precipitation in media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

Technical Support Center: (+)-trans-C75

Welcome to the technical support center for **(+)-trans-C75**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of **(+)-trans-C75** in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is **(+)-trans-C75** and why is it used in research?

A1: **(+)-trans-C75** is a synthetic inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.^[1] Elevated FASN expression is a common characteristic of many cancer types, making it a target for therapeutic intervention.^[1] **(+)-trans-C75** is also a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), an enzyme involved in fatty acid oxidation.^{[1][2]} These dual activities make it a valuable tool for studying lipid metabolism and its role in diseases like cancer and obesity.^{[1][2]}

Q2: I'm observing precipitation when I add **(+)-trans-C75** to my cell culture medium. Why is this happening?

A2: **(+)-trans-C75** is a hydrophobic compound, meaning it has very low solubility in aqueous solutions like cell culture media.^{[1][3]} It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.^{[1][4]} Precipitation typically occurs when a concentrated stock solution of **(+)-trans-C75** in an organic solvent is diluted into the aqueous culture medium, causing the compound to come out of solution.

Q3: What is the recommended solvent for preparing a stock solution of **(+)-trans-C75**?

A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of **(+)-trans-C75**.^{[1][4][5]} Ethanol is also a viable option.^[1]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxic effects.^[5] However, the tolerance can be cell-line specific, so it is best to perform a solvent tolerance test to determine the highest concentration that does not affect your experimental outcome.^[5]

Q5: Can I do anything to improve the solubility of **(+)-trans-C75** in my final working solution?

A5: Yes, several strategies can be employed. These include optimizing your dilution technique, such as performing a serial dilution or adding the stock solution dropwise while vigorously mixing the medium.^[5] For particularly challenging situations, the use of solubilizing agents like surfactants (e.g., Tween 80) or cyclodextrins can be considered.^{[5][6][7]}

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of **(+)-trans-C75** in your experimental media.

Problem: Precipitate forms immediately upon adding **(+)-trans-C75** stock to the media.

Possible Causes & Solutions:

- **High Final Concentration of **(+)-trans-C75**:** The desired final concentration may exceed the solubility limit in the aqueous medium.
 - **Solution:** Re-evaluate the required concentration for your experiment. Consult the literature for typical working concentrations in your cell line.^[1]

- Improper Dilution Technique: Adding the stock solution too quickly or without sufficient mixing can cause localized high concentrations, leading to precipitation.
 - Solution 1: Slow, Dropwise Addition with Agitation: Add the stock solution drop-by-drop to the pre-warmed media while continuously vortexing or stirring.[5]
 - Solution 2: Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradually reduces the organic solvent concentration, which can help maintain solubility.[5]
- Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
 - Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the **(+)-trans-C75** stock solution.[1]

Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.

Possible Causes & Solutions:

- Metastable Solution: The initial clear solution may be supersaturated and unstable, leading to delayed precipitation.
 - Solution 1: Use of Solubilizing Agents: Incorporate a small amount of a biocompatible surfactant, such as Tween 80 (0.01-1% v/v), into your culture medium before adding the **(+)-trans-C75** stock.[5]
 - Solution 2: Fresh Preparation: Prepare the **(+)-trans-C75**-containing medium immediately before use.

Data Presentation

Table 1: Physicochemical Properties of **(+)-trans-C75**

Property	Value	Source
Molecular Weight	254.35 g/mol	[1]
Solubility in Water	Insoluble	[1]
Solubility in DMSO	51 mg/mL (200.53 mM)	[1] [4]
Solubility in Ethanol	51 mg/mL (200.53 mM)	[1]
Storage of Stock Solution	-20°C (short-term) or -80°C (long-term)	[1]

Table 2: Recommended Working Concentrations of C75 in Cell Culture

Cell Line(s)	Working Concentration	Incubation Time	Observed Effect	Source
PC3, UVW, LNCaP, SK-N-BE(2c), MCF7	35 μ M	24 hours	Radiosensitizing activity, increased expression of FATP1 and CD36	[1]
HEK293T	10, 50, 100 μ M	2, 6, 12, 24, 48 hours	Induction of mitochondrial dysfunction	[1]
PC3	35 μ M (IC50)	24 hours	Inhibition of cell growth	[8]
LNCaP spheroids	50 μ M (IC50)	Not specified	Reduction in spheroid growth	[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (+)-trans-C75 in DMSO

Materials:

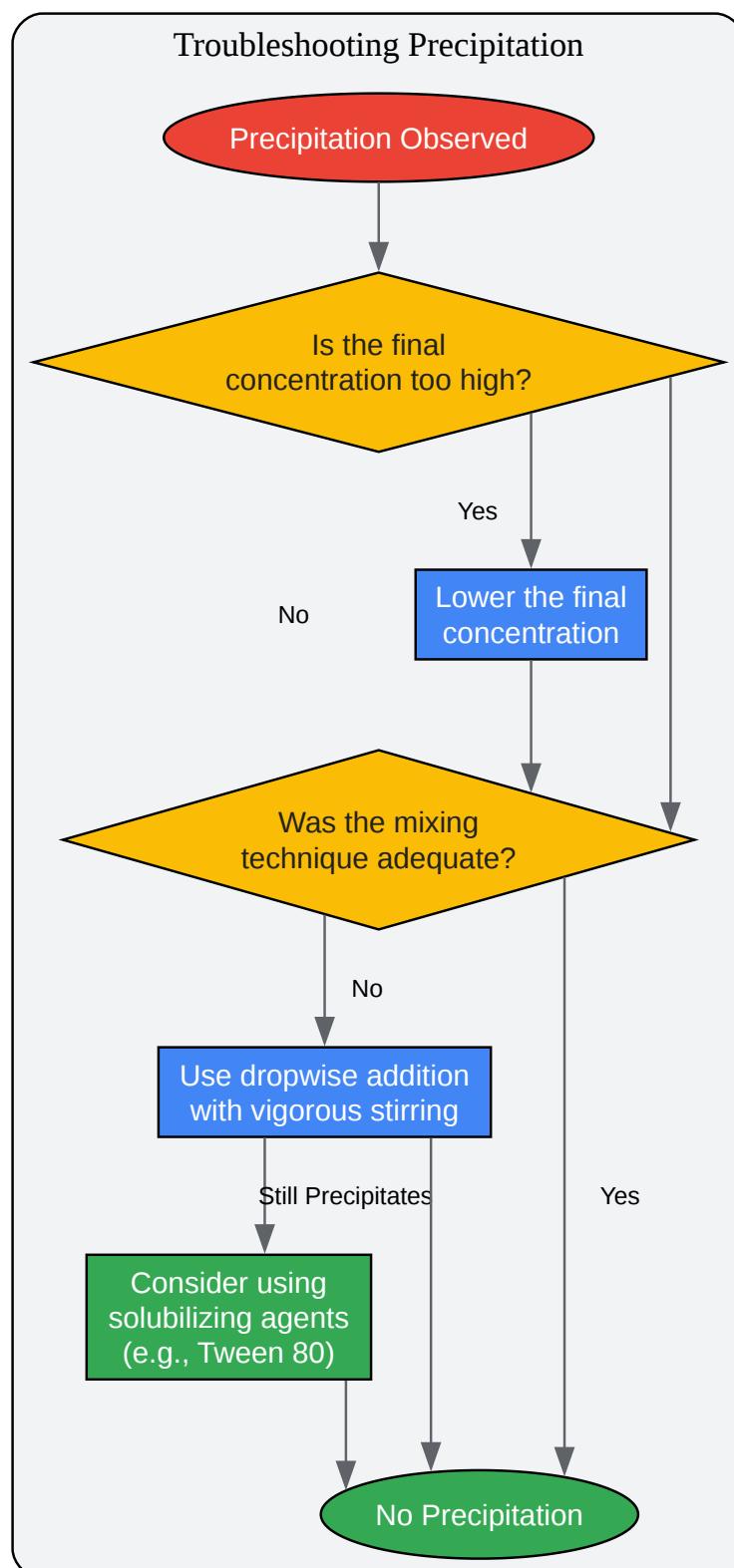
- **(+)-trans-C75** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Analytical balance
- Pipettes and sterile, filtered pipette tips

Procedure:

- Calculate the required mass: The molecular weight of **(+)-trans-C75** is 254.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.54 mg of the compound. For better accuracy, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 3.93 mL).[1]
- Weigh the powder: Carefully weigh the **(+)-trans-C75** powder using an analytical balance.
- Dissolve the powder: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.[1]
- Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.[1]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

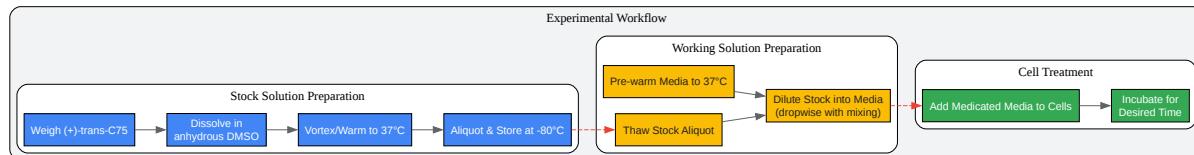
Protocol 2: Preparation of a Working Solution and Treatment of Cells

Materials:

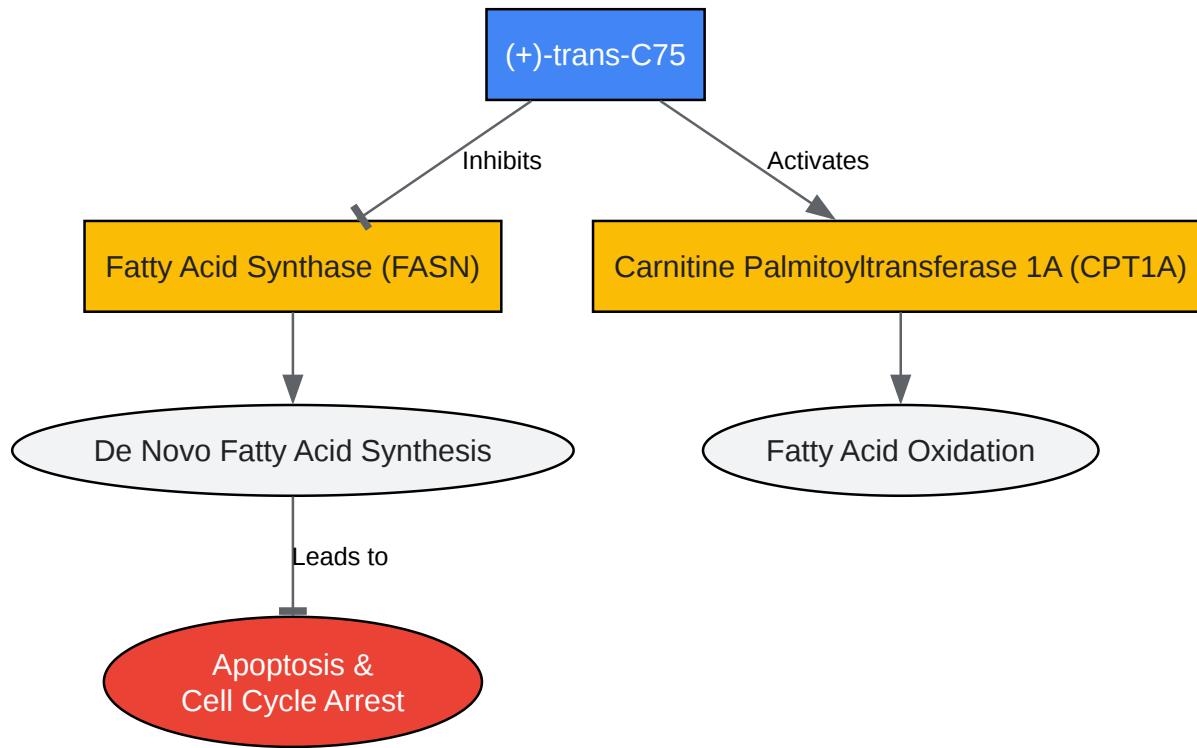

- 10 mM **(+)-trans-C75** stock solution in DMSO

- Complete cell culture medium appropriate for your cell line
- Sterile tubes for dilution
- Pipettes and sterile, filtered pipette tips

Procedure:


- Thaw the stock solution: Thaw an aliquot of the 10 mM **(+)-trans-C75** stock solution at room temperature.
- Prepare the working solution:
 - Pre-warm the complete cell culture medium to 37°C.
 - Calculate the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 50 µM, you would add 5 µL of the 10 mM stock solution to 995 µL of medium.[\[1\]](#)
 - While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
- Treat the cells:
 - Remove the existing medium from your cultured cells.
 - Add the freshly prepared **(+)-trans-C75**-containing medium to the cells.
 - Incubate the cells for the desired period as determined by your experimental design.

Visualizations


[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting **(+)-trans-C75** precipitation.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and using **(+)-trans-C75** in cell culture.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **(+)-trans-C75**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [preventing (+)-trans-C75 precipitation in media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#preventing-trans-c75-precipitation-in-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com